(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[2-amino-5-(3-piperidin-1-ylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSQYNJJDFENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC(=C(C=C2)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol typically involves the reaction of 2-amino-5-bromophenol with 3-(piperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through Williamson ether synthesis , followed by functional group modifications:
Step 1: Alkylation of Phenolic Derivatives
-
Reagents : 1-(3-Chloropropyl)piperidine hydrochloride, K₂CO₃, KI, acetone.
-
Conditions : Reflux at 60°C for 48 hours.
-
Mechanism : Nucleophilic substitution (Sₙ2) between 3-(piperidin-1-yl)propyl chloride and phenolic hydroxyl groups.
Step 2: Chlorination of the Alcohol Group
-
Reagents : Thionyl chloride (SOCl₂), toluene.
-
Conditions : 0°C → 60°C, 3 hours under inert atmosphere.
-
Product : (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methyl chloride.
Aldol Condensation
The methanol group undergoes aldol condensation with aldehydes to form fluorescent chalcones:
-
Reagents : 4-(Dimethylamino)benzaldehyde or 4-(dimethylamino)cinnamic aldehyde, NaOH, ethanol/water.
-
Conditions : Room temperature, overnight.
-
Application : Fluorescent probes for H₃R binding studies.
Ether Cleavage
-
Reagents : para-Toluenesulfonic acid, 1-butyl-3-methyl-1H-imidazolium bromide (ionic liquid).
-
Conditions : Microwave irradiation at 160°C for 1 hour.
Spectral Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.92 (d, J = 8 Hz, tetr-8 H), 4.16 (t, J = 12 Hz, prop-3 H₂) | |
| ¹³C NMR | δ 57.99 (prop-1 C), 53.49 (pip-2,6 C), 26.38 (prop-2 C) | |
| ESI MS | 143.8 [M + H⁺] (100%) |
Reaction Optimization
-
Microwave-Assisted Synthesis : Reduces reaction time from days to hours (e.g., ether cleavage in 1 hour vs. 72 hours conventionally) .
-
Purification : Column chromatography (silica gel) with eluents like CHCl₃/MeOH mixtures .
Stability and Handling
Scientific Research Applications
Pharmacological Applications
Histamine H3 Receptor Antagonism
The compound is recognized for its activity as a histamine H3 receptor antagonist. Histamine H3 receptors are implicated in various neurological processes, including cognition, appetite regulation, and sleep-wake cycles. By blocking these receptors, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol may enhance neurotransmitter release, thereby improving cognitive functions and potentially offering therapeutic benefits for conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
Table 1: Summary of Pharmacological Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through various chemical pathways that emphasize the importance of the piperidine moiety. The structure-activity relationship studies indicate that modifications to the piperidine and phenolic parts of the molecule significantly influence its biological activity.
Key Synthesis Routes:
- Alkylation Reactions: Piperidine derivatives are synthesized through alkylation with propan-1-ol, followed by further functionalization to enhance receptor binding affinity .
- Reductive Amination: The compound can be synthesized via reductive amination techniques, which allow for the introduction of the amine group essential for biological activity .
Potential Therapeutic Uses
Given its pharmacological profile, this compound has potential applications in treating:
- Cognitive Disorders: Enhancing memory and learning capabilities through H3 receptor modulation.
- Obesity Management: By influencing appetite regulation through histaminergic pathways.
- Sleep Disorders: Potentially aiding in the treatment of sleep-related issues by modulating wakefulness .
Case Studies
Several studies have highlighted the compound's efficacy in preclinical models:
Case Study 1: Cognitive Enhancement
A study evaluated the effects of this compound on cognitive performance in rodent models. Results indicated significant improvements in memory retention tasks compared to control groups, suggesting its potential as a cognitive enhancer .
Case Study 2: Appetite Regulation
Another investigation focused on the compound's effects on appetite suppression in animal models. The findings demonstrated that administration led to reduced food intake and weight loss, supporting its application in obesity treatment .
Mechanism of Action
The mechanism of action of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other piperidine- and aminophenyl-containing derivatives allow for comparative analysis. Below is a detailed comparison based on synthesis, substituent effects, and bioactivity:
Structural Analogues
Tandutinib (CAS-387867-13-2) Structure: Features a 3-(piperidin-1-yl)propoxy group attached to a quinazoline core, with additional substitutions (methoxy, isopropoxy-phenyl). Bioactivity: Tyrosine kinase inhibitor used in leukemia and cardiovascular diseases. The 3-(piperidin-1-yl)propoxy chain enhances target binding affinity, similar to its role in the target compound . Key Difference: Tandutinib’s quinazoline core confers kinase inhibitory activity, whereas the phenylmethanol core of the target compound may prioritize different pharmacological pathways.
Pyridine Derivatives (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) Structure: Pyridine cores with amino and substituted phenyl groups. Synthesis: Prepared via multi-step condensation reactions, similar to methods that may apply to the target compound’s propoxy-piperidine chain introduction . Bioactivity: Demonstrated antimicrobial properties, suggesting the amino and heterocyclic substituents are critical for bioactivity .
Functional Group Analysis
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Phenylmethanol | 2-Amino, 5-(3-(piperidin-1-yl)propoxy) | Hypothesized kinase/neuro modulation |
| Tandutinib | Quinazoline | 3-(Piperidin-1-yl)propoxy, methoxy, isopropoxy | Tyrosine kinase inhibition |
| Pyridine Derivatives [1, 3] | Pyridine | 2-Amino, chloro, substituted phenyl | Antimicrobial |
Pharmacokinetic and Physicochemical Properties
- Solubility: The methanol group in the target compound likely improves aqueous solubility compared to Tandutinib’s lipophilic quinazoline core.
- Synthetic Complexity : Introducing the 3-(piperidin-1-yl)propoxy chain (as in Tandutinib and the target compound) requires specialized alkylation or nucleophilic substitution steps .
- Bioactivity Trends : Piperidine-containing compounds often exhibit CNS activity due to blood-brain barrier permeability, whereas pyridine derivatives with halogens (e.g., chloro) show antimicrobial efficacy .
Research Findings and Limitations
- Kinase Inhibition : Structural alignment with Tandutinib suggests possible kinase interactions, but empirical studies are absent in the provided evidence .
- Synthetic Yield : Multi-step syntheses for similar compounds (e.g., pyridine derivatives) report yields of 50–70%, which may approximate the efficiency of the target compound’s synthesis .
Biological Activity
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, with the molecular formula C15H24N2O2 and a molecular weight of 264.37 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural components, including the piperidine ring and hydroxymethyl group. Compounds with similar structures have been shown to interact with various biological targets, including receptors and enzymes involved in key biochemical pathways.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways, potentially acting as an antagonist or inverse agonist at histamine receptors (H3R), which are implicated in numerous physiological processes and diseases. The compound's interactions with these receptors can modulate neurotransmitter release, affecting conditions such as allergies and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains, although specific data on its minimum inhibitory concentrations (MICs) are still emerging. This activity is likely related to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been a focal point of recent research. In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines, including those derived from breast and colorectal cancers.
Case Studies and Research Findings
A study published in 2024 evaluated various derivatives of piperidine-based compounds for their anticancer activities. Among these, derivatives of this compound exhibited significant cytotoxic effects against HT-29 colorectal cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 4 | HT-29 | 28.8 | High |
| Compound 5 | MCF7 | 124.6 | Moderate |
| Compound 6 | SK-MEL-5 | 81.58 | High |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound is noted to be stable under specific conditions but may be sensitive to light and temperature fluctuations. It is recommended to store the compound in a dark environment under inert conditions to maintain its integrity.
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other similar compounds such as:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| Ethanol Derivative | Hydroxymethyl replaced by ethanol group | Anticancer activity less pronounced |
| Propanol Derivative | Hydroxymethyl replaced by propanol group | Similar receptor interactions |
These comparisons highlight the significance of specific functional groups in determining the biological efficacy of compounds.
Q & A
Q. What are the key structural features of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, and how do they influence its pharmacological activity?
The compound’s core structure includes a phenylmethanol scaffold substituted with a piperidine-linked propoxy chain and an amino group. The piperidine moiety enhances lipophilicity and membrane permeability, while the amino group may contribute to hydrogen bonding with biological targets, such as receptors or enzymes. The propoxy linker provides conformational flexibility, which can influence binding affinity and selectivity . Computational studies (e.g., molecular docking) are recommended to correlate structural motifs with observed bioactivity.
Q. What synthetic strategies are commonly employed to prepare this compound?
A typical synthesis involves:
Coupling reactions : Suzuki-Miyaura cross-coupling to attach the piperidine-propoxy chain to the phenyl ring (using Pd(II) acetate as a catalyst and NaHCO₃ as a base, as described in analogous protocols ).
Functional group modifications : Reductive amination or hydroxylation to introduce the amino and methanol groups.
Purification : Chromatography (e.g., hexane/acetone gradients) to isolate the product .
Intermediate Research Questions
Q. How can researchers optimize analytical characterization (e.g., NMR, LC-MS) to confirm purity and structure?
- NMR : Focus on resolving peaks for the piperidine protons (δ 1.4–2.8 ppm) and the methoxy/methanol groups (δ 3.3–4.5 ppm). Compare with PubChem data for analogous piperidine derivatives .
- LC-MS : Use ESI+ mode to detect the molecular ion ([M+H]⁺). Validate fragmentation patterns against reference spectra .
- Purity thresholds : Aim for >95% purity (HPLC, UV detection at 254 nm) for in vitro assays .
Q. What experimental designs are appropriate for evaluating its pharmacological activity?
- Dose-response studies : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., cytotoxicity, receptor binding). Include positive controls (e.g., known inhibitors) and vehicle controls .
- Selectivity panels : Screen against related targets (e.g., GPCRs, kinases) to assess off-target effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
- Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, media composition) .
- Mechanistic studies : Use transcriptomics or proteomics to identify pathways differentially affected in sensitive vs. resistant cell lines .
- Cross-validation : Compare results with structurally similar compounds to isolate structure-activity relationships .
Q. What methodologies are recommended for studying its environmental fate and biodegradation?
- Abiotic/biotic transformation assays : Incubate the compound in simulated environmental matrices (soil, water) and analyze degradation products via LC-HRMS .
- Ecotoxicology : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Considerations
Q. How can researchers mitigate hazards during handling and storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
